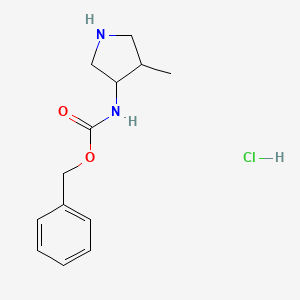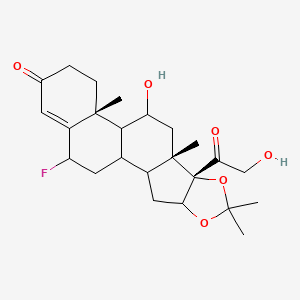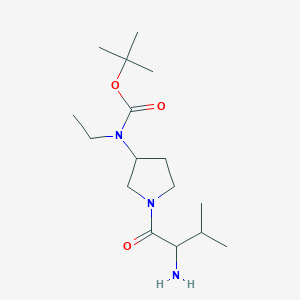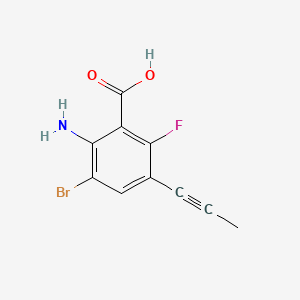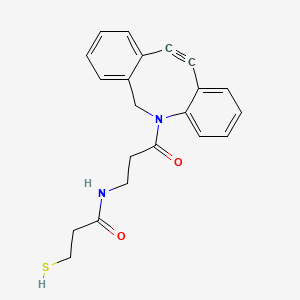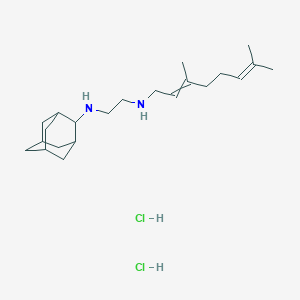
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an adamantyl group and a dimethylocta-dienyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.
Attachment of the Dimethylocta-dienyl Chain: The dimethylocta-dienyl chain can be introduced through a series of alkylation and dehydrogenation reactions.
Coupling with Ethane-1,2-diamine: The final step involves coupling the adamantyl and dimethylocta-dienyl intermediates with ethane-1,2-diamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The adamantyl and dimethylocta-dienyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for complex organic synthesis.
Biology: Potential use in studying cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or cellular pathways. The adamantyl group can enhance the compound’s stability and bioavailability, while the dimethylocta-dienyl chain can facilitate interactions with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine: Without the dihydrochloride form.
Adamantylamines: Compounds featuring the adamantyl group with various amine functionalities.
Dimethylocta-dienyl derivatives: Compounds with similar hydrocarbon chains.
Uniqueness
N’-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride is unique due to its combination of the adamantyl group and the dimethylocta-dienyl chain, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H40Cl2N2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N'-(2-adamantyl)-N-(3,7-dimethylocta-2,6-dienyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C22H38N2.2ClH/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18;;/h5,7,18-24H,4,6,8-15H2,1-3H3;2*1H |
InChI Key |
ZIMRBTJGYFKXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium 9-borabicyclo[3.3.1]nonane hydride](/img/structure/B14782625.png)
![[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14782630.png)
![8-(benzyloxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B14782641.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
![Tert-butyl 3-amino-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B14782650.png)
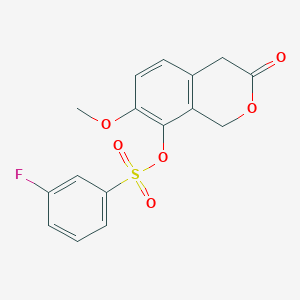
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
